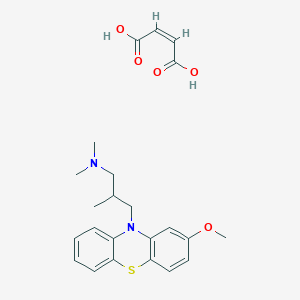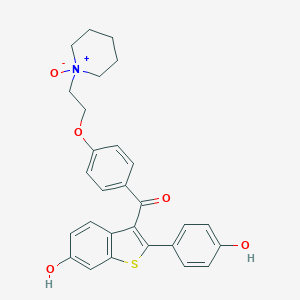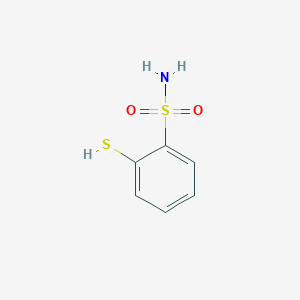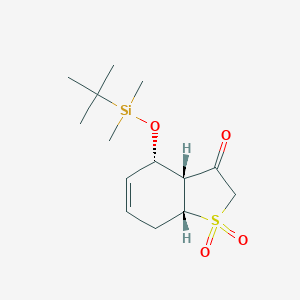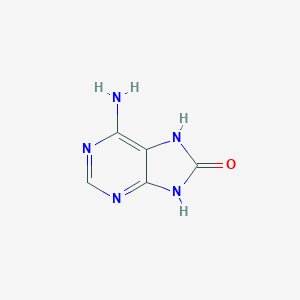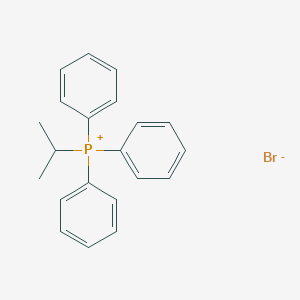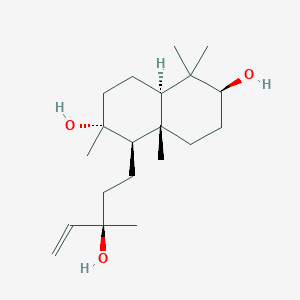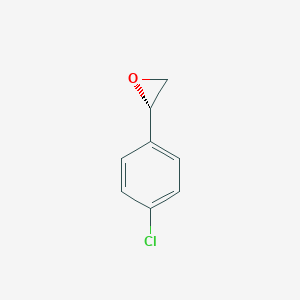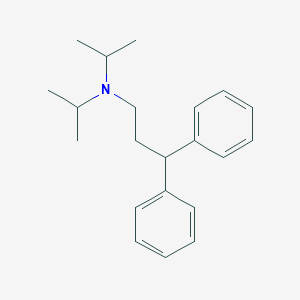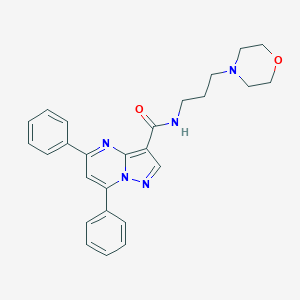
Reversan
Vue d'ensemble
Description
Reversan is a compound known for its role as a multidrug resistance-associated protein 1 (MRP1) inhibitor. It is a pyrazolopyrimidine derivative with a molecular structure that includes an N-(3-morpholinopropyl)carboxamide group at position 3 and two phenyl rings at positions 5 and 7. This compound has gained attention due to its ability to enhance the efficacy of chemotherapeutic drugs by inhibiting the MRP1 transporter, which is often overexpressed in various cancer cells .
Applications De Recherche Scientifique
Reversan has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of pyrazolopyrimidine derivatives.
Biology: It is employed in research to understand the mechanisms of multidrug resistance in cancer cells.
Medicine: this compound is investigated for its potential to enhance the efficacy of chemotherapeutic drugs by inhibiting the MRP1 transporter.
Mécanisme D'action
Reversan exerts its effects by inhibiting the multidrug resistance-associated protein 1 (MRP1) transporter. MRP1 is an ATP-binding cassette transporter that pumps chemotherapeutic drugs out of cancer cells, leading to drug resistance. By inhibiting MRP1, this compound increases the intracellular concentration of these drugs, thereby enhancing their efficacy. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interact with the MRP1 transporter and modulate its activity .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Reversan interacts with MRP1 and P-glycoprotein, two proteins that play a significant role in drug resistance in tumor cells . By inhibiting these proteins, this compound can increase the sensitivity of tumor cells to chemotherapeutic drugs such as doxorubicin, vincristine, and etoposide .
Cellular Effects
This compound has been shown to have significant effects on various types of cells, particularly tumor cells that overexpress MRP1 . It increases the sensitivity of these cells to chemotherapeutic drugs, thereby enhancing the efficacy of cancer treatment .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting MRP1 and P-glycoprotein . These proteins are involved in drug resistance in tumor cells, and their inhibition by this compound allows chemotherapeutic drugs to be more effective .
Dosage Effects in Animal Models
It is known that this compound can increase the sensitivity of MRP1-overexpressing tumor cells to chemotherapeutic drugs , suggesting that its effects may vary with different dosages.
Metabolic Pathways
Given its role as an inhibitor of MRP1 and P-glycoprotein, it is likely that this compound interacts with enzymes or cofactors involved in these proteins’ metabolic pathways .
Transport and Distribution
Given its role as an inhibitor of MRP1 and P-glycoprotein, it is likely that this compound interacts with transporters or binding proteins associated with these proteins .
Subcellular Localization
Given its role as an inhibitor of MRP1 and P-glycoprotein, it is likely that this compound is localized to the same subcellular compartments as these proteins .
Méthodes De Préparation
The synthesis of Reversan involves several steps. One reported method includes the microwave-assisted amidation reaction of 3-carboethoxy-5,7-diphenylpyrazolo[1,5-a]pyrimidine (ester) with primary amines. This reaction is mediated by silica gel and results in the formation of this compound and its structural analogues. The ester-type precursor is obtained using the NaF/alumina-mediated reaction of 5-amino-3-carboethoxy-1H-pyrazole with chalcones, followed by the removal of hydrogen using sodium persulfate (Na2S2O8). These reactions are carried out under solvent-free conditions using heterogeneous catalysts, making the process efficient and scalable .
Analyse Des Réactions Chimiques
Reversan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Comparaison Avec Des Composés Similaires
Reversan is unique among MRP1 inhibitors due to its high potency and low toxicity. It is six to eight times more potent than other known drug transporter inhibitors such as verapamil, difloxacin, probenecid, and PAK104P. Similar compounds include other pyrazolopyrimidine derivatives and various MRP1 inhibitors. this compound stands out due to its specific structural features and its ability to enhance the therapeutic index of chemotherapeutic drugs without increasing their toxicity .
Propriétés
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2/c32-26(27-12-7-13-30-14-16-33-17-15-30)22-19-28-31-24(21-10-5-2-6-11-21)18-23(29-25(22)31)20-8-3-1-4-9-20/h1-6,8-11,18-19H,7,12-17H2,(H,27,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXWCLQFAZHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=C3N=C(C=C(N3N=C2)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367845 | |
| Record name | Reversan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313397-13-6 | |
| Record name | Reversan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)

